Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Overview
Description
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family It is characterized by a quinoline core structure with a carboxylate ester group at the fourth position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl malonate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Amides, esters, or other substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The keto group at the second position and the ester group at the fourth position play crucial roles in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA gyrase or topoisomerase, which are essential for bacterial DNA replication.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the fourth position instead of a carboxylate ester.
Quinoline-2,4-diones: These compounds have two keto groups at the second and fourth positions.
2-Hydroxyquinoline: This compound has a hydroxyl group at the second position.
Uniqueness: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNRIXRLYHAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192636 | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84906-82-1, 39497-01-3 | |
Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the quinoline ring system influence the crystal packing of these compounds?
A1: The research on "Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate" [] reveals that the molecule exhibits an intramolecular C—H⋯O hydrogen bond, contributing to its planar conformation. In the crystal lattice, weak C—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between pyridine and benzene rings lead to layered packing.
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